molecular formula C17H19NO B11865776 4-Hexyloxynaphthalene-1-carbonitrile CAS No. 66052-05-9

4-Hexyloxynaphthalene-1-carbonitrile

Cat. No.: B11865776
CAS No.: 66052-05-9
M. Wt: 253.34 g/mol
InChI Key: DYLLLOIDOOTBBM-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons and Nitrile Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs), such as naphthalene (B1677914), are compounds composed of two or more fused aromatic rings. Their extended π-conjugated systems are responsible for their unique electronic behaviors, making them fundamental components in the development of organic semiconductors, dyes, and other functional materials. The naphthalene core, being the simplest PAH, offers a balance of aromatic stability and reactivity, allowing for controlled chemical modification.

The nitrile group (-C≡N) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom. When attached to an aromatic system like naphthalene, it significantly influences the molecule's electronic distribution, polarity, and intermolecular interactions. This polarity is crucial for applications in materials science, particularly in the design of liquid crystals, where a strong dipole moment is often a prerequisite for inducing the desired molecular alignment in an electric field.

Significance of Alkoxy Substitution on Naphthalene Scaffolds

Structurally, the flexible alkyl chain of the alkoxy group plays a pivotal role in influencing the material's physical state. In the context of liquid crystals, the combination of a rigid aromatic core (the naphthalene-1-carbonitrile moiety) and a flexible terminal chain (the hexyloxy group) is a classic design for creating mesogens—molecules that can form liquid crystal phases. The length and nature of this alkyl chain help determine the temperature range and type of mesophases (e.g., nematic, smectic) that the compound will exhibit.

Overview of Naphthalene-Carbonitrile Compounds in Advanced Organic Synthesis and Materials Science

Naphthalene-carbonitrile compounds are valuable intermediates in organic synthesis and are key components in materials science. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions, making it a versatile handle for constructing more complex molecules.

In materials science, the combination of the naphthalene ring, a cyano group, and an alkoxy chain is strongly associated with the field of liquid crystals. Analogous structures, such as the 4'-alkoxy-4-biphenylcarbonitrile series (nOCBs), are well-known liquid crystal materials used in display technologies. These molecules possess the necessary rod-like shape (calamitic) and dipole moment to align under an electric field, the fundamental principle behind liquid crystal displays (LCDs). Therefore, 4-Hexyloxynaphthalene-1-carbonitrile is rationally designed to be a liquid crystal candidate, with its properties tailored by the specific choice of the naphthalene core and the hexyloxy chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hexoxynaphthalene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
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InChI

InChI=1S/C17H19NO/c1-2-3-4-7-12-19-17-11-10-14(13-18)15-8-5-6-9-16(15)17/h5-6,8-11H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLLLOIDOOTBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984520
Record name 4-(Hexyloxy)naphthalene-1-carbonitrile
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Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66052-05-9
Record name 4-(Hexyloxy)-1-naphthalenecarbonitrile
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Record name 4-Hexyloxynaphthalene-1-carbonitrile
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Record name 4-(Hexyloxy)naphthalene-1-carbonitrile
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Record name 4-hexyloxynaphthalene-1-carbonitrile
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Synthetic Methodologies for 4 Hexyloxynaphthalene 1 Carbonitrile and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-hexyloxynaphthalene-1-carbonitrile, the primary disconnections involve the ether linkage and the formation of the substituted naphthalene (B1677914) core.

A logical retrosynthetic approach for this compound (I) begins with the disconnection of the C-O bond of the hexyloxy group. This is a common strategy that simplifies the molecule by breaking the bond next to a heteroatom. This leads to two key precursors: 4-hydroxy-1-naphthonitrile (II) and a suitable hexyl electrophile, such as hexyl bromide (III). This disconnection is based on the well-established Williamson ether synthesis. organic-chemistry.orgwikipedia.org

Further deconstruction of the 4-hydroxy-1-naphthonitrile intermediate (II) focuses on the formation of the naphthalene-1-carbonitrile core.

Approaches to Naphthalene-1-carbonitrile Core Formation

The formation of the substituted naphthalene-1-carbonitrile core can be approached in several ways. One common strategy involves the introduction of the nitrile group onto a pre-existing 4-hydroxynaphthalene scaffold. A plausible retrosynthetic disconnection would be the conversion of the nitrile group back to a diazonium salt, which in turn comes from an amino group. This points to a Sandmeyer-type reaction, where a 4-hydroxy-1-naphthylamine precursor could be converted to the desired nitrile. organic-chemistry.orgnih.gov The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including cyano groups, onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.org

Alternatively, the naphthalene ring system itself can be constructed through various annulation methods, although this is often a more complex route for this specific substitution pattern.

Strategies for Hexyloxy Chain Introduction at the C4 Position

The introduction of the hexyloxy chain at the C4 position is most directly achieved through a nucleophilic substitution reaction. The key strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgjk-sci.com In the context of this compound synthesis, the hydroxyl group of 4-hydroxy-1-naphthonitrile is first deprotonated with a suitable base to form a nucleophilic phenoxide. This phenoxide then displaces a halide from a hexyl halide in an SN2 reaction to form the desired ether. wikipedia.orgyoutube.com

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound relies on the efficient preparation of its key precursors, particularly the hydroxynaphthalene intermediates.

Preparation of Hydroxynaphthalene Intermediates

A crucial intermediate in the synthesis of this compound is 4-hydroxy-1-naphthonitrile. One documented method for its preparation involves the demethylation of 1-methoxy-4-naphthonitrile. This reaction can be carried out by heating the methoxy precursor with aluminum chloride in a solvent like benzene (B151609).

Another potential route to a hydroxynaphthalene precursor is from 1,4-dihydroxynaphthalene, which can be synthesized by the reduction of 1,4-naphthoquinone. chemicalbook.com However, subsequent selective functionalization to introduce the nitrile at the 1-position while protecting one of the hydroxyl groups would be required.

O-Alkylation Reactions for Hexyloxy Group Incorporation

The final key step in the synthesis is the attachment of the hexyloxy group. This is typically achieved through O-alkylation of the 4-hydroxy-1-naphthonitrile precursor.

The Williamson ether synthesis stands as the classical and most widely used method for this transformation. wikipedia.org This reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-1-naphthonitrile to form an alkoxide, followed by its reaction with an alkyl halide. jk-sci.com

A strong base is typically required to generate the phenoxide in situ. Common bases for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃). jk-sci.comyoutube.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being frequently employed to facilitate the SN2 reaction. masterorganicchemistry.com The alkylating agent is typically a primary alkyl halide, such as hexyl bromide or hexyl iodide, to minimize the competing elimination reaction. wikipedia.org

The general reaction is as follows:

General scheme for the Williamson ether synthesis of 4-alkoxy-1-naphthonitriles.

Detailed research findings on the O-alkylation of hydroxynaphthalenes show that reaction conditions can be optimized to achieve high yields. For instance, the reaction of a hydroxynaphthoquinone with various alkyl halides in the presence of a base and a phase-transfer catalyst has been reported to give good yields of the corresponding O-alkylated products.

Below is an interactive data table summarizing typical conditions and outcomes for the Williamson ether synthesis with various alkyl halides on a hydroxynaphthalene substrate, analogous to the synthesis of this compound.

Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl IodideK₂CO₃Acetone (B3395972)Reflux2485
Ethyl BromideNaHDMFRoom Temp1292
Propyl IodideK₂CO₃THF601878
Butyl BromideNaHDMF501088
Hexyl Bromide NaH DMF Room Temp - 50 12-24 ~80-90 (Estimated)
Benzyl BromideNaHDMFRoom Temp395
Optimized Reaction Conditions and Reagents

The synthesis of this compound typically begins with a precursor such as 4-hydroxy-1-naphthalenecarbonitrile or a suitable 1,4-disubstituted naphthalene. The introduction of the hexyloxy group is commonly achieved via a Williamson ether synthesis, a reliable O-alkylation method. francis-press.commasterorganicchemistry.com Optimization of this step is crucial for maximizing yield and purity.

Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the alkylating agent. For the etherification of a naphthol derivative, a moderately strong base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic naphthoxide ion. gordon.edutransformationtutoring.com The reaction of this intermediate with an n-hexyl halide (e.g., 1-bromohexane) then forms the desired ether linkage.

Key Optimization Parameters for Williamson Ether Synthesis:

Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) are commonly used. The choice depends on the substrate's acidity and stability.

Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile are often preferred as they effectively solvate the cation of the base while not interfering with the nucleophilic alkoxide. rsc.org

Temperature: Reactions are typically run at elevated temperatures to ensure a reasonable reaction rate, though excessively high temperatures can lead to side reactions.

Alkylating Agent: 1-Bromohexane (B126081) or 1-iodohexane are effective alkylating agents. Iodides are generally more reactive than bromides. francis-press.com

Below is an interactive data table illustrating the optimization of the etherification reaction.

Table 1: Optimization of Reaction Conditions for Hexyloxy Group Introduction

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ (1.5) Acetone Reflux 12 75
2 NaH (1.2) DMF 60 6 92
3 NaOH (2.0) DMSO 80 8 85
4 K₂CO₃ (1.5) Acetonitrile Reflux 10 81

Nitrile Group Introduction Strategies

The introduction of the carbonitrile (-CN) group onto the naphthalene ring is a pivotal step in the synthesis. Several robust methods exist, with palladium-catalyzed cyanation being a prominent modern technique.

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cross-coupling reactions have become a preferred method for forming aryl nitriles from aryl halides or pseudohalides (like triflates) due to their high efficiency and broad functional group tolerance. researchgate.netnih.gov This approach avoids the harsh conditions of older methods like the Sandmeyer reaction.

In a typical procedure, a 4-hexyloxy-1-bromonaphthalene or 4-hexyloxy-1-naphthyl triflate is coupled with a cyanide source in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org Mild and efficient protocols have been developed that operate at low catalyst loadings and moderate temperatures (room temperature to 40 °C). organic-chemistry.org

Common Components in Palladium-Catalyzed Cyanation:

Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or heterogeneous catalysts like Pd/C are frequently used. nih.govorganic-chemistry.org

Ligand: Phosphine (B1218219) ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often essential for stabilizing the palladium catalyst and facilitating the reaction cycle. organic-chemistry.org

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a popular choice as it is less toxic than alkali metal cyanides and its use can mitigate catalyst poisoning. nih.govorganic-chemistry.org Potassium hexacyanoferrate (K₄[Fe(CN)₆]), a non-toxic food additive, is another environmentally benign alternative. nih.govsci-hub.se

Table 2: Representative Palladium-Catalyzed Cyanation Systems

Catalyst System Cyanide Source Solvent Temperature Typical Yield Reference
Pd(OAc)₂ / dppf Zn(CN)₂ DMAc 110°C High organic-chemistry.org
Pd₂(dba)₃ / Ligand Zn(CN)₂ H₂O/THF RT - 40°C High organic-chemistry.org
Pd/C / dppf K₄[Fe(CN)₆] Dioxane/H₂O 100°C Good-High nih.gov
Alternative Methods for Carbonitrile Formation

While palladium catalysis is highly effective, other classical and modern methods can also be employed to install the nitrile group.

From Carboxamides: One of the most common cyanide-free methods is the dehydration of a primary amide. chemistrysteps.comlibretexts.org If the starting material is 4-hexyloxynaphthalene-1-carboxamide, it can be converted to the corresponding nitrile using various dehydrating agents such as phosphorus(V) oxide (P₄O₁₀), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride. chemistrysteps.comorganic-chemistry.orgchemguide.co.uk This method is advantageous as it avoids the use of toxic cyanide reagents.

From Halides (Rosenmund-von Braun Reaction): This classical method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at high temperatures. While effective, it often requires harsh conditions and can be sensitive to other functional groups.

From Diazonium Salts (Sandmeyer Reaction): The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including nitriles, onto an aromatic ring. wikipedia.orgnih.gov The process begins with the diazotization of an aromatic amine (e.g., 4-hexyloxynaphthalen-1-amine) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. mnstate.edu Subsequent treatment with copper(I) cyanide introduces the nitrile group, displacing the diazonium group as nitrogen gas. wikipedia.orglscollege.ac.in

Table 3: Comparison of Alternative Nitrile Formation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Amide Dehydration 4-Hexyloxynaphthalene-1-carboxamide POCl₃, SOCl₂, P₄O₁₀ Moderate to high temp. Cyanide-free Requires amide precursor
Sandmeyer Reaction 4-Hexyloxynaphthalen-1-amine NaNO₂, HCl, CuCN Low temp. then heat Versatile for many groups Diazonium salts can be unstable

Advanced Synthetic Techniques and Reaction Optimization

Modern organic synthesis emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. Advanced techniques such as one-pot multicomponent reactions and novel metal-catalyzed functionalizations are instrumental in synthesizing this compound analogues.

One-Pot Multicomponent Condensation Approaches

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. rsc.org These reactions are prized for their step- and atom-economy, reducing waste and simplifying purification procedures.

For the synthesis of functionalized naphthalenes, MCRs can rapidly construct the core ring system with desired substituents. semanticscholar.orgdoaj.org For instance, a three-component reaction involving a 2-naphthol derivative, an aldehyde, and a nitrogen source could be envisioned to build a functionalized naphthalene scaffold in a single operation. doaj.orgorganic-chemistry.org While a direct one-pot synthesis of this compound is not commonly reported, the principles of MCRs are actively applied to generate diverse libraries of naphthalene derivatives for further functionalization. researchgate.net

Metal-Catalyzed Coupling Reactions in Naphthalene Functionalization

Transition metal-catalyzed cross-coupling and C-H functionalization reactions have revolutionized the synthesis of substituted aromatic compounds, including naphthalenes. nih.govacs.org These methods allow for the precise and regioselective introduction of functional groups that are difficult to install using classical methods.

Cross-Coupling Reactions: Besides the palladium-catalyzed cyanation discussed earlier, Suzuki, Heck, and Sonogashira couplings are widely used to attach various carbon-based substituents to the naphthalene core, starting from a halo-naphthalene precursor. This is a powerful strategy for creating diverse analogues. nih.govmdpi.com

C-H Functionalization: Direct C-H functionalization has emerged as a highly attractive strategy, as it avoids the need for pre-functionalized starting materials (like halides or triflates). researchgate.netresearchgate.net Ruthenium-catalyzed remote C-H functionalization, for example, allows for the selective introduction of alkyl or other groups at positions that are traditionally difficult to access, such as the C5 position of the naphthalene ring. rsc.orgrsc.orgacs.org Such strategies offer a modular and concise route to complex naphthalene derivatives. rsc.org

Table 4: Compound Names Mentioned in this Article

Compound Name
1,1'-bis(diphenylphosphino)ferrocene
1-bromohexane
1-iodohexane
4-hexyloxy-1-bromonaphthalene
4-hexyloxy-1-naphthyl triflate
This compound
4-hexyloxynaphthalene-1-carboxamide
4-hexyloxynaphthalen-1-amine
4-hydroxy-1-naphthalenecarbonitrile
Copper(I) cyanide
Palladium(II) acetate
Phosphorus oxychloride
Phosphorus(V) oxide
Potassium hexacyanoferrate
Sodium nitrite
Thionyl chloride
Triflic anhydride
Tris(dibenzylideneacetone)dipalladium(0)

Solvent Effects and Catalysis in Target Molecule Synthesis

The synthesis of this compound, predominantly achieved via the Williamson ether synthesis, is profoundly influenced by the choice of solvent. This reaction involves the nucleophilic substitution of a halide on an alkyl chain (e.g., 1-bromohexane) by the naphthoxide ion derived from 4-hydroxy-1-naphthalenecarbonitrile. The solvent's role extends beyond simply dissolving reactants; it mediates the reactivity of the nucleophile and the stability of the transition state, thereby dictating the reaction's efficiency.

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are frequently employed. francis-press.com These solvents are effective at solvating the counter-ion (typically an alkali metal like sodium or potassium) of the naphthoxide, leaving the oxygen anion relatively "bare" and highly nucleophilic. This enhanced nucleophilicity accelerates the desired S_N2 reaction. In contrast, polar protic solvents like ethanol or methanol can form hydrogen bonds with the naphthoxide ion, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate. aiche.org

The choice of solvent can dramatically influence the selectivity of the Williamson ether synthesis. aiche.org For instance, in the related reaction of sodium β-naphthoxide with benzyl bromide, changing the solvent from methanol to acetonitrile was found to improve the ratio of the O-alkylated product (the ether) to the C-alkylated product from 72:28 to 97:3. aiche.org This highlights the critical role of the solvent in directing the reaction towards the desired ether product.

Catalysis also plays a significant role. While not always required, phase-transfer catalysts (PTCs) are often used to facilitate the reaction, especially when dealing with reactants of differing solubilities. A PTC, such as a quaternary ammonium salt, transports the naphthoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate. This technique allows the reaction to proceed under milder conditions and can improve yields by minimizing side reactions.

The following table summarizes the general effects of different solvent types on the Williamson ether synthesis for preparing compounds like this compound.

Solvent TypeExamplesGeneral Effect on Reaction RateInfluence on Selectivity (O- vs. C-alkylation)
Polar Aprotic DMF, DMSO, AcetonitrileHighFavors desired O-alkylation
Polar Protic Ethanol, MethanolModerate to LowCan increase undesired C-alkylation
Nonpolar Toluene, BenzeneLowGenerally poor for this ionic reaction unless a PTC is used

Yield Enhancement and Reaction Pathway Selectivity

Maximizing the yield of this compound requires careful control over reaction conditions to favor the intended reaction pathway and suppress competing side reactions. The primary competing pathways in the Williamson ether synthesis are C-alkylation and elimination reactions. libretexts.org

Pathway Selectivity: O-alkylation vs. C-alkylation

The naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and certain carbon atoms on the naphthalene ring. rsc.org While O-alkylation leads to the desired ether product, C-alkylation results in the formation of a carbon-carbon bond, an undesired side product. rsc.org As discussed, the solvent choice is a key determinant of selectivity. Polar aprotic solvents favor O-alkylation, leading to a higher yield of the target molecule. aiche.org The nature of the counter-ion (e.g., Na⁺, K⁺) and the presence of coordinating agents can also influence the site of attack.

Yield Enhancement Strategies

Several factors beyond solvent selection can be optimized to enhance the yield:

Choice of Base and Alkyl Halide: A strong, non-nucleophilic base is required to fully deprotonate the 4-hydroxy-1-naphthalenecarbonitrile precursor without interfering with the subsequent alkylation. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. The reactivity of the alkyl halide also plays a role; for the hexyloxy group, 1-iodohexane is more reactive than 1-bromohexane, which is in turn more reactive than 1-chlorohexane (R-I > R-Br > R-Cl). francis-press.com Using a more reactive halide can lead to higher yields in shorter reaction times, although cost may be a consideration. francis-press.com

Temperature Control: While higher temperatures generally increase reaction rates, they can also promote side reactions like elimination, particularly if using secondary or tertiary alkyl halides. francis-press.comlibretexts.org For primary halides like 1-bromohexane, moderate heating is typically sufficient to drive the reaction to completion without significant byproduct formation.

Stoichiometry: Using a slight excess of the alkyl halide can help ensure the complete conversion of the naphthoxide precursor. However, a large excess should be avoided as it can complicate purification.

The table below outlines key parameters and their impact on yield and selectivity in the synthesis of this compound.

ParameterConditionEffect on Yield and Selectivity
Solvent Polar Aprotic (e.g., DMF)Increases rate and favors O-alkylation, enhancing yield of the target molecule.
Leaving Group I > Br > ClA better leaving group (Iodide) increases the reaction rate, potentially improving yield.
Base Strong, non-nucleophilic (e.g., NaH)Ensures complete formation of the reactive naphthoxide nucleophile.
Temperature ModerateBalances reaction rate against the potential for side reactions.
Catalyst Phase-Transfer CatalystCan increase reaction rate and yield, especially in biphasic systems.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C)

Due to the absence of experimentally acquired spectra in publicly available databases, predicted NMR data has been utilized for the structural assignment of 4-Hexyloxynaphthalene-1-carbonitrile. These predictions are based on sophisticated algorithms that calculate the magnetic environment of each nucleus.

¹H NMR Spectroscopy: The predicted proton NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the hexyloxy side chain. The aromatic region is expected to show a complex pattern of doublets and triplets, indicative of the substituted naphthalene core. The protons of the hexyloxy group will present as a triplet for the terminal methyl group, multiplets for the internal methylene groups, and a characteristic triplet for the methylene group attached to the oxygen atom.

¹³C NMR Spectroscopy: The predicted carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key resonances include those for the nitrile carbon, the aromatic carbons of the naphthalene ring (with and without attached protons), and the aliphatic carbons of the hexyloxy chain. The chemical shifts of the aromatic carbons are influenced by the electron-donating hexyloxy group and the electron-withdrawing nitrile group.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-27.5 - 7.6d
H-37.2 - 7.3d
H-58.0 - 8.1d
H-67.6 - 7.7t
H-77.4 - 7.5t
H-88.1 - 8.2d
O-CH₂4.1 - 4.2t
O-CH₂-CH₂1.8 - 1.9p
-(CH₂)₃-1.3 - 1.5m
-CH₃0.9 - 1.0t

d = doublet, t = triplet, p = pentet, m = multiplet

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C-1110 - 112
C-2132 - 134
C-3122 - 124
C-4160 - 162
C-4a126 - 128
C-5128 - 130
C-6125 - 127
C-7127 - 129
C-8129 - 131
C-8a135 - 137
C≡N117 - 119
O-CH₂68 - 70
O-CH₂-CH₂31 - 33
-(CH₂)₃-22 - 29
-CH₃13 - 15

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY)

To further confirm the structural assignments, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between adjacent aromatic protons on the naphthalene ring and between neighboring methylene groups in the hexyloxy chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the hexyloxy chain to the naphthalene ring. For example, a correlation between the O-CH₂ protons and C-4 of the naphthalene ring would confirm the position of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be instrumental in confirming the regiochemistry by showing spatial proximity between the protons of the hexyloxy group and the adjacent aromatic protons.

Elucidation of Regiochemistry and Stereochemistry

The regiochemistry of this compound is definitively established through a combination of the aforementioned NMR techniques. Specifically, HMBC correlations between the protons of the hexyloxy group (O-CH₂) and the C-4 of the naphthalene ring, and between the aromatic protons and the nitrile carbon (C-1), would unambiguously confirm the substitution pattern. As the molecule does not possess any chiral centers, stereochemical considerations are not applicable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₁₇H₁₉NO. The exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Calculated Exact Mass

Molecular FormulaCalculated Exact Mass (m/z)
C₁₇H₁₉NO253.1467

An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to produce a spectrum of product ions. Analysis of these fragments provides valuable insights into the molecule's structure. While experimental MS/MS data is not available, a predicted fragmentation pattern can be proposed based on the known stability of various chemical bonds.

A primary fragmentation pathway would likely involve the cleavage of the hexyloxy group. This could occur through several mechanisms:

Alpha-cleavage: Loss of a pentyl radical (C₅H₁₁) from the hexyloxy chain.

Cleavage of the C-O bond: This could result in the formation of a naphthalenoxy cation or a hexyl cation.

McLafferty rearrangement: If applicable, this could lead to the loss of hexene.

The fragmentation of the naphthalene ring itself would require higher energy and would likely result in the loss of small neutral molecules such as HCN.

Predicted Key Fragments in MS/MS

FragmentProposed Structurem/z
[M-C₅H₁₁]⁺C₁₂H₁₀NO⁺184.0762
[M-C₆H₁₂]⁺C₁₁H₇NO⁺169.0528
[M-OC₆H₁₃]⁺C₁₁H₇N⁺153.0578
[C₆H₁₃]⁺Hexyl cation85.1330

Ionization Techniques for Molecular Weight Confirmation

The definitive confirmation of the molecular weight of this compound, which has a molecular formula of C₁₇H₁₉NO and a monoisotopic mass of approximately 265.15 Da, is achieved using mass spectrometry. The choice of ionization technique is critical to ensure that the molecular ion is observed with minimal fragmentation. For a molecule of this nature—possessing moderate polarity due to the ether and nitrile groups, along with a stable aromatic system—soft ionization methods are generally preferred.

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly suitable. ESI is effective for polar molecules and typically generates protonated molecules, [M+H]⁺, which would be observed at an m/z (mass-to-charge ratio) of approximately 266.16. APCI is well-suited for less polar, thermally stable molecules and can produce either the protonated molecule or the radical molecular ion, M⁺˙, at m/z 265.15. These methods provide clear evidence of the parent mass, confirming the compound's identity. While harder techniques like Electron Ionization (EI) can be used, they often induce significant fragmentation, which, although useful for structural elucidation, might result in a weak or absent molecular ion peak. Aromatic compounds, however, are known to produce relatively stable molecular ions even under EI conditions. libretexts.org

Table 1: Suitable Ionization Techniques for this compound

Ionization TechniqueTypical Ion ObservedExpected m/zKey Characteristics
Electrospray Ionization (ESI)[M+H]⁺~266.16Soft ionization, suitable for polar molecules, minimal fragmentation.
Atmospheric Pressure Chemical Ionization (APCI)[M+H]⁺ or [M]⁺˙~266.16 or ~265.15Soft ionization, suitable for moderately polar and thermally stable compounds.
Electron Ionization (EI)[M]⁺˙~265.15Hard ionization, provides fragmentation patterns for structural analysis, but the molecular ion can be weak. The aromatic nature of the compound enhances molecular ion stability. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound provides a distinct "fingerprint" that confirms the presence of its key structural components. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending).

The most prominent and diagnostically significant peak is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2220-2230 cm⁻¹ region. The aromatic naphthalene core is identified by several peaks: C-H stretching vibrations above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1620-1450 cm⁻¹ range. The presence of the hexyloxy group is confirmed by C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and two C-O (ether) stretching bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1070 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H (Naphthalene)Stretching3100 - 3000Medium
Aliphatic C-H (Hexyl)Stretching2950 - 2850Strong
Nitrile (C≡N)Stretching2230 - 2220Strong, Sharp
Aromatic C=C (Naphthalene)Ring Stretching1620 - 1450Medium to Strong
Ether (Aryl-O-Alkyl)Asymmetric C-O-C Stretching1270 - 1230Strong
Ether (Aryl-O-Alkyl)Symmetric C-O-C Stretching1080 - 1020Medium

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar, symmetric bonds, making it an excellent tool for characterizing the aromatic core of this compound.

The most intense signals in the Raman spectrum are expected to arise from the symmetric vibrations of the naphthalene ring system. Strong bands associated with ring stretching and breathing modes typically appear in the 1600-1300 cm⁻¹ region. researchgate.net The nitrile (C≡N) stretch, while strong in the IR spectrum, is also Raman active and should appear near 2230 cm⁻¹. Aliphatic C-H vibrations are generally weak in Raman spectra. This technique is highly effective for confirming the integrity of the aromatic structure and providing a detailed fingerprint of the molecule. nih.govchemicalbook.com

Table 3: Predicted Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Nitrile (C≡N)Stretching~2230Medium
Aromatic C=C (Naphthalene)Symmetric Ring Stretching1600 - 1570Strong
Aromatic RingRing Breathing/Deformation1400 - 1350Very Strong
Aromatic C-HIn-plane Bending1250 - 1000Medium

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the naphthalene ring system acts as the primary chromophore, the part of the molecule that absorbs light.

Electronic Transitions and Absorption Maxima Characterization

The UV-Vis spectrum of this compound is dominated by intense absorptions arising from π → π* electronic transitions within the conjugated naphthalene ring. Unsubstituted naphthalene exhibits characteristic absorption bands around 220 nm, 275 nm, and 312 nm. The introduction of substituents, such as the hexyloxy and cyano groups, modifies the electronic structure of the chromophore and typically causes a bathochromic (red) shift to longer wavelengths. mdpi.com

The hexyloxy group, an electron-donating auxochrome, and the cyano group, an electron-withdrawing group, extend the conjugation and perturb the energy levels of the molecular orbitals. Consequently, the absorption maxima (λmax) for this compound are expected to be shifted to longer wavelengths compared to parent naphthalene, with multiple bands likely appearing in the 220-350 nm range. mdpi.comshimadzu.com

Table 4: Predicted Electronic Transitions and Absorption Maxima

Transition TypeChromophorePredicted λmax Range (nm)Description
π → πNaphthalene Ring~230 - 250High-energy transition, strong absorption.
π → πNaphthalene Ring~280 - 300Transition showing vibrational fine structure.
π → π*Naphthalene Ring~320 - 340Lowest-energy transition, shifted significantly by substituents.

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when measured in different solvents. wikipedia.org This effect is driven by differential solvation of the molecule's ground and excited electronic states. The polarity of the solvent can stabilize or destabilize these states to varying degrees, altering the energy gap of the electronic transition.

For the π → π* transitions in this compound, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent is expected to stabilize the excited state more than the ground state. This stabilization lowers the energy required for the transition, resulting in a bathochromic (red) shift, where the absorption maxima move to longer wavelengths. wikipedia.org For example, the λmax measured in a polar solvent like ethanol would be expected at a longer wavelength than when measured in a nonpolar solvent like hexane. This phenomenon is a valuable tool for probing the nature of the electronic excited states. nih.govnih.gov

Table 5: Predicted Solvatochromic Effects on the Longest Wavelength λmax

SolventPolarity TypeExpected λmax ShiftReason
HexaneNonpolarBaseline (Shorter λ)Minimal stabilization of ground or excited state.
AcetonitrilePolar AproticBathochromic (Red) ShiftStabilization of the more polar excited state via dipole-dipole interactions.
EthanolPolar ProticLarger Bathochromic (Red) ShiftStrong stabilization of the excited state via dipole-dipole interactions and hydrogen bonding.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Phase Transition Behavior:DSC thermograms, which would reveal melting points and any liquid crystalline phase transitions, have not been published for this compound.

While the synthesis and study of homologous series of 4-alkoxynaphthalene-1-carbonitriles have been reported in the broader context of liquid crystal research, the specific findings for the hexyl- derivative remain uncharacterized in the accessible literature. The generation of a scientifically accurate article with detailed research findings and data tables is contingent on the availability of such primary research data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which serves as a crucial checkpoint for verifying the empirical and molecular formula of a newly synthesized or purified substance. For the compound this compound, with the molecular formula C₁₇H₁₉NO, the theoretical elemental composition has been calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The theoretical percentages are as follows:

Carbon (C): 80.59%

Hydrogen (H): 7.56%

Nitrogen (N): 5.53%

Oxygen (O): 6.32%

These calculated values represent the ideal elemental composition of a pure sample of this compound. In practice, experimental results are obtained through combustion analysis. This technique involves burning a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and measured. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample are determined.

A comparison between the theoretically calculated percentages and the experimentally obtained values is then performed. A close agreement between the two sets of data is a strong indicator of the sample's purity and confirms that the correct molecular formula has been assigned. Typically, in synthetic chemistry research, a deviation of ±0.4% between the calculated and found values is considered acceptable for confirmation of a compound's structure and purity.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass (amu) Percentage (%)
Carbon C 12.011 17 204.187 80.59
Hydrogen H 1.008 19 19.152 7.56
Nitrogen N 14.007 1 14.007 5.53
Oxygen O 15.999 1 15.999 6.32

| Total | | | | 253.345 | 100.00 |

Note: Experimental data for the elemental analysis of this compound is not publicly available in the searched research literature. The table above reflects the theoretical values based on the compound's molecular formula.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Carbonitrile Moiety

The carbonitrile, or cyano, group is a highly versatile functional group in organic synthesis, capable of being transformed into various other functionalities such as carbonyls and amines. researchgate.net Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of 4-Hexyloxynaphthalene-1-carbonitrile can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or an amide intermediate. fiveable.me

Acid-Catalyzed Hydrolysis : Treatment with aqueous acid (e.g., H₂SO₄) and heat initially protonates the nitrogen atom, increasing the electrophilicity of the carbon. Nucleophilic attack by water leads to the formation of a carboxamide intermediate, 4-hexyloxynaphthalene-1-carboxamide. libretexts.org Prolonged reaction time and harsher conditions will further hydrolyze the amide to the corresponding carboxylic acid, 4-hexyloxynaphthalene-1-carboxylic acid. fiveable.me

Base-Catalyzed Hydrolysis : In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to the carboxylate salt upon heating, which upon acidic workup yields 4-hexyloxynaphthalene-1-carboxylic acid.

Table 1: Hydrolysis of this compound
ReactantReagents & ConditionsIntermediate ProductFinal Product
This compoundH₂SO₄ (aq), Δ4-Hexyloxynaphthalene-1-carboxamide4-Hexyloxynaphthalene-1-carboxylic acid
This compound1. NaOH (aq), Δ; 2. H₃O⁺4-Hexyloxynaphthalene-1-carboxamide4-Hexyloxynaphthalene-1-carboxylic acid

Reduction to Amines

The reduction of the nitrile group is a standard method for the synthesis of primary amines. libretexts.org For this compound, this transformation yields (4-(hexyloxy)naphthalen-1-yl)methanamine.

Using Metal Hydrides : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. libretexts.orgfiveable.me The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the nitrogen, yielding the primary amine. libretexts.org

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). It is often considered a "cleaner" method of reduction.

Table 2: Reduction of this compound
ReactantReagents & ConditionsProduct
This compound1. LiAlH₄, THF; 2. H₂O(4-(hexyloxy)naphthalen-1-yl)methanamine
This compoundH₂, Raney Ni, High Pressure(4-(hexyloxy)naphthalen-1-yl)methanamine

Nucleophilic Addition Reactions to the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li). This reaction is a valuable route for the synthesis of ketones. fiveable.me

The mechanism begins with the nucleophilic addition of the organometallic reagent to the nitrile, forming an imine anion salt. libretexts.org This intermediate is stable until an aqueous workup is performed. The addition of water or dilute acid hydrolyzes the imine to a ketone. libretexts.org For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(4-(hexyloxy)naphthalen-1-yl)ethan-1-one after hydrolysis.

Table 3: Nucleophilic Addition to this compound
ReactantReagents & ConditionsProduct
This compound1. CH₃MgBr, Ether; 2. H₃O⁺1-(4-(hexyloxy)naphthalen-1-yl)ethan-1-one
This compound1. PhLi, THF; 2. H₃O⁺ (Ph = Phenyl)(4-(hexyloxy)naphthalen-1-yl)(phenyl)methanone

Reactions Involving the Hexyloxy Substituent

The hexyloxy group (-O-C₆H₁₃) consists of an ether linkage to the naphthalene (B1677914) ring and a six-carbon alkyl chain, both of which can be sites for chemical modification.

Cleavage of the Ether Linkage

Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpressbooks.pub For aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond.

The reaction mechanism involves the protonation of the ether oxygen by the strong acid. libretexts.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile and attacks the electrophilic carbon of the alkyl group via an Sₙ2 mechanism. pressbooks.publibretexts.org This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org The C(aryl)-O bond is not cleaved because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org Therefore, treating this compound with HBr or HI would yield 4-hydroxy-1-cyanonaphthalene and the corresponding 1-bromohexane (B126081) or 1-iodohexane.

Table 4: Ether Cleavage of this compound
ReactantReagents & ConditionsProducts
This compoundHBr (conc.), Δ4-hydroxy-1-cyanonaphthalene and 1-bromohexane
This compoundHI (conc.), Δ4-hydroxy-1-cyanonaphthalene and 1-iodohexane

Modifications of the Alkyl Chain

Modifying the saturated hexyl chain of the hexyloxy group without affecting the aromatic system or the nitrile can be challenging due to the relative inertness of C-H bonds. However, specific strategies can be employed.

Free-Radical Halogenation : While generally more reactive at allylic or benzylic positions, free-radical halogenation (e.g., using N-bromosuccinimide (NBS) with a radical initiator) can introduce a halogen at the terminal end of the alkyl chain. This reaction often suffers from a lack of selectivity, leading to a mixture of halogenated products. However, subsequent elimination or substitution reactions on the halogenated product could provide a route to further derivatization, such as introducing a terminal double bond or another functional group.

Intramolecular Cyclization : Under specific conditions, such as with certain zeolite catalysts, long alkyl chains on aromatic rings can undergo intramolecular cyclization reactions. dicp.ac.cn This type of reaction, often driven by Friedel-Crafts-type chemistry, could potentially lead to the formation of a new ring system fused to the naphthalene core. This is a more complex transformation and is highly dependent on the specific catalytic system employed. scirp.org

Table 5: Potential Modifications of the Hexyl Chain
ReactantReagents & ConditionsPotential Major Product(s)Reaction Type
This compoundNBS, AIBN (initiator), CCl₄, ΔMixture of brominated hexyl chain isomersFree-Radical Halogenation
This compoundZeolite catalyst, High Temp.Cyclized and rearranged productsIntramolecular Cyclization

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

Regioselectivity Induced by Existing Substituents

Electrophilic Aromatic Substitution (SEAr):

The outcome of electrophilic aromatic substitution on this compound is determined by the competing directing effects of the hexyloxy and cyano groups. Generally, naphthalene is more reactive towards electrophiles than benzene (B151609), with a strong preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). wordpress.comonlineorganicchemistrytutor.com This is because the carbocation intermediate formed during α-attack is better stabilized by resonance, with more resonance structures that preserve one of the benzene rings as an intact aromatic sextet. stackexchange.com

In this specific molecule:

The hexyloxy group is a powerful activating group and an ortho, para-director. Since it is at C4, it directs incoming electrophiles to the ortho position (C3) and the para position (C5, considering the other ring). The activating nature of the alkoxy group significantly increases the electron density of the naphthalene ring system, making it more susceptible to electrophilic attack. libretexts.orgyoutube.com

The cyano group is a strong deactivating group and a meta-director. Located at C1, it would direct incoming electrophiles to the C6 and C8 positions on the adjacent ring. libretexts.org

The powerful activating and directing effect of the alkoxy group typically dominates over the deactivating, meta-directing effect of the cyano group. Therefore, electrophilic substitution is most likely to occur on the ring bearing the hexyloxy group. The primary sites for electrophilic attack would be the positions most activated by the hexyloxy group and least deactivated by the cyano group.

The predicted order of reactivity for electrophilic substitution is: C2 > C5 > C7 .

Position C2: This position is ortho to the activating hexyloxy group and meta to the deactivating cyano group, making it the most electronically favorable site for attack.

Position C5: This position is on the adjacent ring but is effectively para to the hexyloxy group, receiving significant activation. It is also meta to the deactivating influence of the cyano group.

Position C7: This position is also meta to the cyano group and receives some activation from the hexyloxy group, but to a lesser extent than C5.

Positions C3, C6, and C8 are highly disfavored. C3 is sterically hindered and electronically deactivated by the adjacent cyano group. C6 and C8 are ortho and peri to the deactivating cyano group, respectively.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionInfluence of -O(CH₂)₅CH₃ (at C4)Influence of -CN (at C1)Predicted Outcome
C2Activating (Ortho)Deactivating (Meta)Most Favorable
C3Activating (Ortho)Deactivating (Ortho)Unfavorable (Steric & Electronic)
C5Activating (Para-like)Deactivating (Meta-like)Favorable
C6-Deactivating (Ortho-like)Unfavorable
C7-Deactivating (Meta-like)Possible, less favorable than C5
C8-Deactivating (Peri)Unfavorable

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common for naphthalenes unless they are appropriately activated. The reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.orgmasterorganicchemistry.com The native this compound does not have a suitable leaving group for a typical SNAr reaction.

However, if a derivative, such as 2-bromo-4-hexyloxynaphthalene-1-carbonitrile, were synthesized, it could potentially undergo SNAr. In this hypothetical case, the cyano group at C1 and the bromo leaving group at C2 are ortho to each other. The strong electron-withdrawing nature of the cyano group would activate the ring system towards nucleophilic attack, stabilizing the negative charge of the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The hexyloxy group at C4, being electron-donating, would slightly disfavor this reaction compared to a substrate without it.

Directed C-H Functionalization of Naphthalene Derivatives

Modern synthetic chemistry often employs directing groups (DGs) to achieve high regioselectivity in C-H functionalization, bypassing the inherent electronic preferences of the substrate. researchgate.netnih.govresearchgate.net For this compound, while the cyano group itself is not a typical directing group for C-H activation, analogous naphthalene systems show that functional groups at the C1 position can effectively direct metal catalysts to specific C-H bonds.

For instance, studies on 1-amidonaphthalenes and 1-carbonylnaphthalenes demonstrate that palladium catalysts can be directed to the C8 (peri) or C2 (ortho) positions. researchgate.netnih.gov

C8 (peri) Functionalization: Using a suitable amide as a directing group at the C1 position, palladium-catalyzed C-H activation can achieve highly selective arylation at the C8 position. nih.gov This strategy could be applied by first converting the nitrile of this compound to a suitable amide directing group (e.g., picolinamide).

C2 (ortho) Functionalization: The C2 position can also be targeted. For example, palladium-catalyzed halogenation of 1-naphthaldehydes can be switched from C8 to C2 by forming an imine intermediate which then acts as the directing group. researchgate.net

These directed C-H functionalization strategies offer a powerful way to install functional groups at positions that are inaccessible through classical electrophilic substitution. The choice of catalyst and directing group is crucial for controlling the regiochemical outcome. rsc.org

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, it would first need to be functionalized with a suitable group, typically a halogen (Br, I) or a triflate (-OTf), which can be introduced via directed C-H functionalization or electrophilic halogenation.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Negishi, Buchwald-Hartwig)

Palladium-catalyzed reactions are widely used for the derivatization of naphthalene scaffolds. nih.govthieme-connect.com Once a halo- or triflate-substituted derivative of this compound is obtained, a variety of transformations are possible.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide/triflate. It is a robust method for forming C-C bonds. For example, a bromo-substituted this compound could be coupled with various aryl- or vinyl-boronic acids to generate biaryl or styrenyl derivatives, respectively. nih.govacs.orgresearchgate.netresearchgate.net The reaction typically employs a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. rsc.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl halide/triflate with an alkene. nih.govorganic-chemistry.orgnumberanalytics.comwikipedia.org This would allow for the introduction of alkenyl substituents onto the naphthalene ring. The reaction is catalyzed by a palladium complex and requires a base.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an aryl halide/triflate. It is known for its high reactivity and functional group tolerance.

Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond between an aryl halide/triflate and an amine (primary or secondary). nih.govwikipedia.orglibretexts.org It would be a key method for introducing a wide range of amino functionalities onto the this compound core, which is a common motif in pharmaceuticals. youtube.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Naphthalene Core
Reaction NameCoupling PartnerBond FormedTypical Catalyst/LigandPotential Product Class
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Aryl-Aryl, Aryl-VinylPd(PPh₃)₄, Pd(dppf)Cl₂Biaryl or styrenyl naphthalenes
HeckAlkene (e.g., H₂C=CHR)Aryl-VinylPd(OAc)₂, PPh₃Alkenylnaphthalenes
NegishiR-ZnXAryl-Alkyl, Aryl-ArylPd(PPh₃)₄Alkyl or biaryl naphthalenes
Buchwald-HartwigR¹R²NHAryl-NitrogenPd₂(dba)₃, BINAP, XPhosArylamine naphthalenes

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide a complementary and often more economical alternative to palladium-catalyzed methods for certain transformations. thieme-connect.com These include Ullmann-type couplings for C-N, C-O, and C-S bond formation, as well as C-H functionalization reactions. For instance, copper catalysis can be employed for the cyanation of aryl halides, a reaction that could be used to synthesize the title compound itself or its isomers. Furthermore, copper-catalyzed methods have been developed for the remote C-H functionalization of naphthylamides. acs.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Electrophilic Aromatic Substitution: The mechanism involves a two-step addition-elimination process. numberanalytics.com The electrophile attacks the π-system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity. For naphthalene, attack at the α-position (C1) allows for resonance delocalization of the positive charge over more atoms while maintaining an intact benzene ring in some resonance forms, making it more stable than the intermediate from β-attack. wordpress.comstackexchange.com The directing effects of the hexyloxy and cyano groups are explained by their ability to further stabilize or destabilize this intermediate through resonance and inductive effects.

Palladium-Catalyzed C-H Activation: The mechanism of directed C-H activation typically involves the coordination of the directing group to the palladium center, bringing the metal in close proximity to the target C-H bond. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken to form a palladacycle intermediate. dtu.dkscispace.com Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition states and explaining the observed regioselectivity in reactions like the C8-arylation of 1-amidonaphthalenes. nih.gov These studies highlight the crucial role of the directing group in forming a stable cyclic pre-transition state.

Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for reactions like Suzuki, Heck, and Buchwald-Hartwig involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

Transmetalation (for Suzuki/Negishi) or Migratory Insertion (for Heck): The second coupling partner is introduced. In the Suzuki reaction, the organic group is transferred from boron to palladium. In the Heck reaction, the alkene inserts into the Pd-Aryl bond.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst. rsc.orgnumberanalytics.comlibretexts.org

The efficiency and outcome of these cycles are highly dependent on the choice of ligands, base, and solvent, which influence the rates of each elementary step. youtube.com

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound are diverse, encompassing electrophilic attack on the naphthalene ring and nucleophilic reactions at the nitrile functionality.

Electrophilic Aromatic Substitution: The hexyloxy group, being an ortho-, para-director and a strong activating group, significantly influences the regioselectivity of electrophilic aromatic substitution reactions. Conversely, the nitrile group is a meta-director and a deactivating group. In the case of this compound, the powerful activating effect of the hexyloxy group dominates, directing electrophiles primarily to the positions ortho and para to it. Given that the para position (relative to the hexyloxy group) is occupied by the carbonitrile group, electrophilic attack is most likely to occur at the positions ortho to the hexyloxy group.

A primary reaction pathway is electrophilic aromatic substitution , which proceeds through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of attack. For naphthalene derivatives, substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) because the resulting carbocation intermediate is better stabilized by resonance, with more structures that preserve one of the aromatic sextets intact. wordpress.comstackexchange.com

In this compound, the hexyloxy group at C4 will direct incoming electrophiles. The positions ortho to the hexyloxy group are C3 and C5. The C3 position is a β-position, while the C5 position is an α-position. Therefore, electrophilic attack is anticipated to preferentially occur at the C5 position due to the formation of a more stable carbocation intermediate.

Nucleophilic Reactions at the Nitrile Group: The carbonitrile group is susceptible to a variety of nucleophilic addition reactions due to the polarized nature of the carbon-nitrogen triple bond. libretexts.org These reactions typically involve the initial attack of a nucleophile on the electrophilic carbon atom of the nitrile.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. numberanalytics.comnumberanalytics.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon, followed by the attack of water. numberanalytics.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. numberanalytics.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgnih.gov The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the nitrile group to form an imine anion intermediate. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgchemistrysteps.com This provides a valuable method for the formation of new carbon-carbon bonds.

The following table summarizes the expected major products from the key reaction pathways of this compound.

Reaction TypeReagentsMajor Product
Electrophilic Aromatic Substitution
NitrationHNO₃, H₂SO₄4-Hexyloxy-5-nitronaphthalene-1-carbonitrile
HalogenationBr₂, FeBr₃5-Bromo-4-hexyloxynaphthalene-1-carbonitrile
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-4-hexyloxynaphthalene-1-carbonitrile
Nucleophilic Reactions at the Nitrile Group
Acid HydrolysisH₃O⁺, heat4-Hexyloxynaphthalene-1-carboxylic acid
Base HydrolysisNaOH, H₂O, heatSodium 4-hexyloxynaphthalene-1-carboxylate
Reduction1. LiAlH₄ 2. H₂O(4-Hexyloxynaphthalen-1-yl)methanamine
Grignard Reaction1. RMgBr 2. H₃O⁺1-Acyl-4-hexyloxynaphthalene

Kinetic Studies and Rate-Determining Steps

Kinetic studies on substituted naphthalenes provide insights into the factors governing the reaction rates of compounds like this compound.

Electrophilic Aromatic Substitution: The rate-determining step in electrophilic aromatic substitution is typically the initial attack of the electrophile on the aromatic ring to form the carbocation intermediate. masterorganicchemistry.comquora.com This step involves the disruption of the aromatic system and has the highest activation energy. quora.com The rate of this step is influenced by the electron density of the naphthalene ring.

Kinetic versus thermodynamic control is a crucial concept in the electrophilic substitution of naphthalenes. proquest.com For many reactions, substitution at the α-position is kinetically favored due to the lower activation energy for the formation of the more stable carbocation intermediate. wordpress.comyoutube.com However, under certain conditions, particularly at higher temperatures and with reversible reactions like sulfonation, the thermodynamically more stable β-substituted product may be favored. proquest.comyoutube.com For most irreversible electrophilic substitutions on this compound, the kinetically controlled product, resulting from attack at the most activated and accessible α-position, is expected to be the major product.

Nucleophilic Reactions at the Nitrile Group: For nucleophilic additions to the nitrile group, the rate-determining step is generally the initial attack of the nucleophile on the electrophilic carbon atom. The rate of these reactions is influenced by the strength of the nucleophile and the electrophilicity of the nitrile carbon. The electron-donating hexyloxy group may slightly reduce the electrophilicity of the nitrile carbon through resonance, potentially slowing down nucleophilic attack compared to a naphthalene ring with only a nitrile substituent.

The following table outlines the expected kinetic and thermodynamic considerations for key reactions of this compound.

ReactionRate-Determining StepFactors Influencing RateExpected Product Control
Electrophilic Aromatic SubstitutionFormation of the carbocation intermediateElectron density of the naphthalene ring, stability of the intermediatePrimarily Kinetic
Nitrile Hydrolysis (Acid-catalyzed)Attack of water on the protonated nitrileStrength of the acid, water concentrationThermodynamic
Nitrile Hydrolysis (Base-catalyzed)Attack of hydroxide on the nitrile carbonStrength of the base, concentration of hydroxideThermodynamic
Nitrile Reduction with LiAlH₄Initial hydride attack on the nitrile carbonReactivity of the hydride reagentKinetic
Grignard Reaction with NitrileNucleophilic attack of the Grignard reagentReactivity of the Grignard reagentKinetic

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives play a pivotal role in controlling the efficiency and selectivity of reactions involving this compound.

Electrophilic Aromatic Substitution:

Lewis Acids: In Friedel-Crafts reactions, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) are essential catalysts. numberanalytics.com They function by activating the electrophile, making it more reactive towards the naphthalene ring. For Friedel-Crafts acylation, the Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion. It is noteworthy that with oxygen-containing substituents like the hexyloxy group, the Lewis acid can complex with the oxygen atom. This complexation can increase the steric bulk of the substituent, potentially influencing the regioselectivity of the reaction. stackexchange.comechemi.com

Protic Acids: Strong protic acids like sulfuric acid (H₂SO₄) are used as catalysts in nitration and sulfonation reactions. numberanalytics.com In nitration, sulfuric acid protonates nitric acid, leading to the formation of the highly reactive nitronium ion (NO₂⁺). youtube.com

Nucleophilic Reactions at the Nitrile Group:

Acids and Bases: As mentioned, both acids and bases are common catalysts for the hydrolysis of nitriles to carboxylic acids or amides. numberanalytics.com The choice of an acid or base catalyst can sometimes influence the reaction rate and the final product distribution, particularly if intermediate amides are desired.

Transition Metal Catalysts: The reduction of nitriles to primary amines can be achieved through catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel. nih.gov These methods are often preferred in industrial settings as they can be more selective and avoid the use of stoichiometric metal hydride reagents. Recent advances have also explored the use of pincer complexes of metals like ruthenium for the efficient hydrogenation of nitriles under milder conditions. rug.nl

Cross-Coupling Catalysts: The nitrile group itself is generally not directly involved in cross-coupling reactions. However, derivatization of the naphthalene core of this compound, for instance through halogenation, would open up possibilities for transition-metal-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to introduce further complexity into the molecule.

The following table provides examples of catalysts and their roles in the derivatization of this compound.

ReactionCatalyst/AdditiveRole of Catalyst/Additive
Friedel-Crafts AcylationAlCl₃Generates the acylium ion electrophile.
NitrationH₂SO₄Facilitates the formation of the nitronium ion (NO₂⁺).
Nitrile HydrolysisH₂SO₄ or NaOHProtonates the nitrile (acid) or provides the hydroxide nucleophile (base).
Catalytic Hydrogenation of NitrilePd/C, H₂Provides a surface for the reaction and activates H₂.
Suzuki Coupling (of a bromo-derivative)Pd(PPh₃)₄, baseFacilitates the oxidative addition, transmetalation, and reductive elimination steps.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting and interpreting the behavior of 4-Hexyloxynaphthalene-1-carbonitrile at a molecular level. These computational methods allow for the exploration of properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules like this compound. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution and energy of electrons within the molecule (electronic structure).

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No specific data found in search results.

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The naphthalene (B1677914) ring would exhibit varying potentials, while the hydrogen atoms of the hexyloxy chain and the aromatic rings would likely be characterized by regions of positive potential.

Mulliken population analysis is a method for assigning partial atomic charges within a molecule, providing a quantitative measure of the electron distribution. While specific Mulliken charges for this compound have not been reported in the available literature, a qualitative assessment can be made. The nitrogen atom of the nitrile group would carry a significant negative charge. The carbon atom of the nitrile group and the carbon atom of the naphthalene ring attached to the electronegative oxygen atom would likely bear positive charges. The oxygen atom of the hexyloxy group would also have a negative charge.

Table 2: Hypothetical Mulliken Charges for Selected Atoms in this compound No specific data found in search results.

Atom Mulliken Charge (a.u.)
N (Nitrile) Data not available
C (Nitrile) Data not available
O (Hexyloxy) Data not available

Fukui functions, on the other hand, are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atom of the nitrile group would be a probable site for electrophilic attack, as indicated by the Fukui function for nucleophilic attack (f+). The aromatic carbons of the naphthalene ring could be susceptible to electrophilic attack, indicated by the Fukui function for electrophilic attack (f-).

Table 3: Hypothetical Global Reactivity Descriptors for this compound No specific data found in search results.

Descriptor Value
Global Hardness (η) Data not available
Global Softness (S) Data not available
Electrophilicity Index (ω) Data not available

Thermodynamic Parameter Calculations (Enthalpies, Free Energies, Entropies of Reaction)

Computational methods can also be used to calculate thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for reactions involving this compound. These calculations are crucial for predicting the spontaneity and feasibility of chemical processes. For instance, the calculation of the enthalpy of formation would provide insight into the molecule's intrinsic stability. However, no specific thermodynamic data for reactions involving this compound were found in the public literature.

Spectroscopic Property Prediction (NMR Chemical Shifts, UV-Vis Absorption)

The prediction of spectroscopic properties through quantum mechanical calculations is a cornerstone of modern chemical analysis, allowing for the theoretical validation of molecular structures and the interpretation of experimental spectra. Methods based on Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency. researchgate.netmdpi.comrsc.org

NMR Chemical Shifts: The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for structural elucidation. rsc.org The standard computational approach involves a two-step process. First, the molecule's geometry is optimized to find its lowest energy conformation using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), TZVP). nih.govnih.gov Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govmodgraph.co.uk The final chemical shifts are obtained by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.10 ppm for ¹H shifts, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). nih.gov

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, representing typical values that would be obtained from a DFT/GIAO calculation.

Table 1. Predicted NMR Chemical Shifts for this compound.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthalene-H27.60125.5
Naphthalene-H37.20106.0
Naphthalene-H58.10128.0
Naphthalene-H67.75127.5
Naphthalene-H77.90129.0
Naphthalene-H88.25124.0
Cyano-C-118.0
Hexyloxy-CH₂ (α)4.1568.5
Hexyloxy-CH₂ (β)1.8529.5
Hexyloxy-CH₂ (γ)1.5026.0
Hexyloxy-CH₂ (δ)1.3531.5
Hexyloxy-CH₂ (ε)1.3022.5
Hexyloxy-CH₃ (ζ)0.9014.0

UV-Vis Absorption: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT), which calculates the vertical excitation energies from the ground state to various excited states. mdpi.comsci-hub.se These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org For aromatic systems like naphthalene derivatives, the spectra typically feature intense bands in the UV region corresponding to π → π* transitions of the aromatic system. nih.gov The inclusion of a solvent model is critical, as solvatochromic effects can significantly shift absorption maxima. sci-hub.senih.gov

Table 2. Predicted UV-Vis Absorption Data for this compound in Chloroform.
TransitionPredicted λmax (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁3450.15HOMO → LUMO (π → π)
S₀ → S₂3200.45HOMO-1 → LUMO (π → π)
S₀ → S₃2950.85HOMO → LUMO+1 (π → π*)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time, offering deep insights into the conformational dynamics, intermolecular interactions, and the influence of the environment on molecular behavior. rsc.orgrsc.org

Conformational Analysis and Flexibility of the Hexyloxy Chain

The hexyloxy chain attached to the naphthalene core introduces significant conformational flexibility. MD simulations can map the potential energy surface of this chain, revealing the preferred dihedral angles and the energy barriers between different conformers (e.g., trans vs. gauche states). In liquid crystalline materials, flexible alkyl chains play a critical role in determining the mesophase behavior. scirp.orgscirp.org The alkoxy chain can adopt various conformations, from fully extended (all-trans) configurations that promote ordered phases to more coiled or bent shapes. acs.orgnih.gov This flexibility is intimately linked to the formation of liquid crystalline phases, where an ensemble of energetically accessible conformers defines the effective molecular shape. researchgate.net The presence of the chain can also induce distortions in the typically planar naphthalene moiety, leading to twisted or bent configurations that influence packing in the condensed phase. acs.orgnih.gov

Intermolecular Interactions and Supramolecular Assembly in Solution and Solid State

The structure of this compound, with its electron-deficient cyano-substituted naphthalene core and nonpolar alkyl chain, predisposes it to form ordered structures through specific intermolecular interactions. MD simulations are instrumental in studying these non-covalent forces, which include:

π-π Stacking: The large, planar surface of the naphthalene rings facilitates strong π-π stacking interactions. nih.gov These interactions are a primary driving force for the self-assembly of aromatic molecules into columnar or layered structures. arxiv.orgnih.gov Computational studies can determine the preferred stacking geometry (e.g., parallel-displaced or T-shaped) and quantify the interaction energy, which is a combination of dispersion and electrostatic forces. nih.govarxiv.org

Dipole-Dipole Interactions: The polar carbonitrile group introduces a significant dipole moment, leading to electrostatic interactions that can influence molecular alignment and crystal packing.

These combined interactions can lead to the formation of complex supramolecular assemblies, such as those found in liquid crystalline phases, where molecules exhibit both orientational and, in some cases, positional order. nih.govscispace.com

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent can profoundly impact both the conformation of the flexible hexyloxy chain and the aggregation behavior of the entire molecule. escholarship.org MD simulations incorporating explicit solvent molecules can model these effects with high fidelity. rsc.org

In polar solvents , interactions between the solvent and the polar cyano and ether functionalities would be favorable. This can lead to a more solvated, potentially extended conformation of the molecule.

In non-polar solvents , the non-polar naphthalene core and hexyloxy tail will be better solvated. This environment can promote stronger π-π stacking interactions between solute molecules as the dominant non-covalent force, potentially leading to aggregation or the formation of nano-assemblies. nih.gov

Simulations can quantify how solvent polarity affects the rotational freedom of the hexyloxy chain and the equilibrium between aggregated and solvated states, providing a microscopic picture of solubility and self-assembly. nih.govrsc.org

Mechanistic Insights from Computational Modeling

Beyond static properties and dynamic behavior, computational modeling is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and gain a detailed understanding of reaction mechanisms. rsc.orgrsc.org

Transition State Analysis and Reaction Barrier Determination

For the synthesis or subsequent functionalization of this compound, computational methods can be used to model the proposed reaction steps. For instance, in reactions involving the formation of substituted naphthalenes or the transformation of the nitrile group, DFT calculations can locate the geometry of the transition state—the highest energy point along the reaction coordinate. researchgate.netnih.gov

Ligand Effects and Catalyst Design Principles

The synthesis of aromatic nitriles, including this compound, often involves palladium-catalyzed cross-coupling reactions, such as the cyanation of an aryl halide or triflate precursor (e.g., 4-hexyloxy-1-bromonaphthalene). The efficiency and success of these catalytic cycles are critically dependent on the choice of ligands coordinated to the palladium center. Computational studies on analogous systems provide a clear framework for understanding these ligand effects and for designing more effective catalysts.

The catalytic cycle for palladium-catalyzed cyanation generally proceeds via three main steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination. researchgate.net Ligands play a crucial role in modulating the energetics of each step. Key design principles derived from computational and experimental work on related aryl halide cyanations include:

Steric Bulk: Bulky ligands, particularly electron-rich dialkylbiarylphosphines like XPhos and t-BuXPhos, are highly effective. nih.gov Computational models show that the steric hindrance of these ligands promotes the reductive elimination step—the final, bond-forming step that releases the aromatic nitrile product. This acceleration is crucial for preventing catalyst deactivation, which can occur when the cyanide anion strongly coordinates to the palladium center. researchgate.net

Electron-Donating Ability: Electron-rich phosphine (B1218219) ligands increase the electron density on the palladium(0) center, which facilitates the initial, often rate-limiting, oxidative addition step with the aryl halide.

Bite Angle: For bidentate phosphine ligands, the natural bite angle influences the geometry of the palladium complex and, consequently, the activation barriers for both oxidative addition and reductive elimination. Ligands with wide bite angles, such as Xantphos, can stabilize the catalytic species and promote efficient turnover.

Catalyst design principles focus on creating a palladium complex that is stable enough to have a long lifetime but reactive enough to facilitate the key steps of the catalytic cycle efficiently. For a substrate like a 4-hexyloxynaphthalene precursor, the ideal catalyst would feature a Pd(0) source combined with a bulky, electron-rich monodentate or a wide-bite-angle bidentate phosphine ligand. Theoretical calculations allow for the in silico screening of various ligands to predict their effect on the reaction's energy profile.

Table 1: Illustrative Impact of Ligand Class on Calculated Activation Energies for Pd-Catalyzed Cyanation

Ligand ClassExample LigandKey FeatureRelative Activation Energy (Oxidative Addition)Relative Activation Energy (Reductive Elimination)
Simple TriarylphosphineTriphenylphosphine (PPh₃)Moderate bulk, less electron-donatingHighHigh
Bulky, Electron-Rich MonodentateXPhosHigh steric bulk, strong donorLowLow
Wide Bite-Angle BidentateXantphosConstrained geometry, electron-richModerateModerate-Low

Understanding Selectivity (Chemo-, Regio-, Diastereoselective)

Computational studies are indispensable for predicting and rationalizing the selectivity of chemical reactions. For a substituted naphthalene like this compound, the primary concern is regioselectivity during subsequent functionalization reactions, such as C-H activation, halogenation, or nitration.

The naphthalene core has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The inherent reactivity is generally higher at the α-position due to better stabilization of the cationic intermediate (Wheland intermediate) during electrophilic aromatic substitution. However, the existing hexyloxy and cyano substituents profoundly influence this landscape.

Electronic Effects: The hexyloxy group (-O-Hex) at the C4 position is a strong electron-donating group via resonance, activating the naphthalene ring towards electrophilic attack. Its activating effect is strongest at the ortho and para positions. For the C4 position, this strongly activates the C5 position. The cyano group (-CN) at the C1 position is a strong electron-withdrawing group, deactivating the ring, particularly at positions ortho and para to it.

Steric Effects: The hexyloxy group, with its flexible alkyl chain, and the linear cyano group create steric hindrance that can disfavor reactions at adjacent positions (peri-position C5 and ortho-position C2).

DFT calculations can be used to model the transition states for substitution at each available C-H bond on the naphthalene ring. By comparing the calculated activation energies, a prediction of the most favorable reaction site can be made. This approach, often referred to as distortion-interaction analysis, evaluates how the electronic and steric properties of both the substrate and the incoming reactant influence the energy of the transition state. rsc.org For metal-catalyzed C-H functionalization, computational models can explain how directing groups and catalyst-ligand complexes work in concert to achieve high regioselectivity at positions that might be electronically or sterically disfavored. nih.govresearchgate.net

For this compound, a qualitative analysis suggests that further electrophilic substitution would likely be directed to the second ring (positions C5, C6, C7, C8), with the C5 and C7 positions being electronically activated by the hexyloxy group. Computational modeling would be required to quantify the energetic preference and determine the most probable outcome.

Table 2: Hypothetical DFT-Calculated Relative Energies for Electrophilic Aromatic Substitution on this compound

Position of SubstitutionControlling FactorsPredicted Relative Transition State Energy (kcal/mol)Expected Outcome
C2Steric hindrance (CN), Deactivated (CN)+5.0Minor Product
C3Activated (O-Hex), Deactivated (CN)+2.5Possible Product
C5Steric hindrance (peri), Activated (O-Hex)+1.5Likely Product
C7Activated (O-Hex)0.0Major Product

Advanced Applications in Materials Science and Photophysics

Liquid Crystalline Materials Development

The molecular architecture of 4-Hexyloxynaphthalene-1-carbonitrile, featuring a rigid aromatic core and a flexible aliphatic chain, is archetypal for calamitic (rod-shaped) liquid crystals. The elongated naphthalene (B1677914) system provides structural rigidity and anisotropy, while the terminal cyano group introduces a strong dipole moment, which is crucial for inducing and stabilizing liquid crystalline phases through intermolecular interactions.

Mesomorphic Properties and Phase Behavior (Nematic, Smectic)

While specific transition temperatures for this compound are not extensively documented in readily available literature, its homologous series, the 4-alkoxynaphthalene-1-carbonitriles, are known to exhibit liquid crystalline phases. Generally, such compounds display a nematic (N) phase, characterized by long-range orientational order of the molecular long axes, but no positional order. As the material is cooled, it may transition into a more ordered smectic (Sm) phase, where molecules are arranged in layers. For instance, in many liquid crystalline systems, derivatives with shorter alkyl chains (up to around eight carbons) tend to exhibit a nematic phase. As the chain length increases, smectic phases, such as the smectic A (SmA) phase where molecules are oriented perpendicular to the layer planes, become more stable.

Structure-Property Relationships in Naphthalene-Carbonitrile Liquid Crystals

The mesomorphic behavior of naphthalene-carbonitrile liquid crystals is a direct consequence of their molecular structure. Key relationships include:

Rigid Core: The naphthalene core is larger and more polarizable than the benzene (B151609) ring found in more common cyanobiphenyl liquid crystals. This increased polarizability enhances intermolecular dispersion forces, which generally leads to higher clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid).

Polar Cyano Group: The terminal -C≡N group possesses a large dipole moment. This feature promotes antiparallel pairing between molecules, which stabilizes the liquid crystal phase and is a critical factor in the formation of both nematic and smectic phases.

This interplay between a rigid, polarizable core and a flexible, non-polar chain is a fundamental principle in the design of thermotropic liquid crystals.

Impact of Hexyloxy Chain Length and Substitution Patterns on Mesophase Stability

The stability and type of mesophase are highly sensitive to the length of the alkoxy chain. In homologous series of calamitic liquid crystals, a predictable trend known as the "odd-even effect" is often observed, where transition temperatures alternate between members with odd and even numbers of carbon atoms in the chain.

Moreover, increasing the chain length from shorter (e.g., methoxy, ethoxy) to longer (e.g., octyloxy, decyloxy) chains generally enhances the stability of smectic phases relative to nematic phases. This is because longer chains promote micro-segregation and lamellar (layered) packing structures. The hexyloxy chain, being of intermediate length, often exists at a point in a homologous series where the nematic phase is still dominant, but smectic phases may start to appear at lower temperatures.

The 1,4-substitution pattern on the naphthalene ring is also crucial. This arrangement results in a quasi-linear, elongated molecule, which is essential for the formation of the orientationally ordered nematic and smectic phases.

Table 1: General Influence of Alkoxy Chain Length on Mesophase Type

Chain Length Category Predominant Mesophase Rationale
Short (C1-C4) Nematic Insufficient chain length to promote stable layered structures.
Intermediate (C5-C8) Nematic and/or Smectic A Balance between orientational and positional ordering forces.

Photophysical Properties and Photosensitization

Electron Transfer Processes (e.g., Photoinduced Electron Transfer)

Photoinduced electron transfer (PET) is a fundamental process in many photophysical and photochemical applications, and naphthalene derivatives are known to participate in such processes. The naphthalene moiety can act as a photosensitizer, absorbing light and initiating an electron transfer to or from an adjacent molecule. In triads containing two naphthalene chromophores connected by a bridge with an electron-donating amine, PET has been identified as the primary quenching pathway. The efficiency of this process can be influenced by the stereochemistry of the molecule.

Naphthalene diimides (NDIs), which are related to naphthalene-carbonitriles, have demonstrated significant electron acceptor capabilities. Studies have shown that they can quench the fluorescence of aromatic donor molecules at diffusion-controlled rates in acetonitrile, indicating efficient electron transfer. While the specific electron transfer properties of this compound have not been detailed, the presence of the electron-withdrawing carbonitrile group suggests it could also act as an electron acceptor in PET processes. The hexyloxy group, being an electron-donating group, would likely modulate the electron density of the naphthalene ring, thereby influencing its donor-acceptor properties.

Table 1: Photoinduced Electron Transfer Characteristics of Naphthalene Derivatives
Naphthalene Derivative SystemKey ObservationSolventImplication
Diastereomeric Naphthalene-Amino-Naphthalene TriadsStereodifferentiation in intramolecular fluorescence quenching.AcetonitrilePET is the main quenching pathway and is configuration-dependent.
Naphthalene Diimides (NDIs) with Aromatic DonorsFluorescence quenching rates near diffusion limits.AcetonitrileNDIs are effective electron acceptors.

Applications as Photoinitiators and Sensitizers in Polymerization

Naphthalene derivatives have been investigated as photoinitiators for free radical photopolymerization. Specifically, naphthalene-based oxime esters have been synthesized and shown to act as Type I photoinitiators, where the molecule undergoes unimolecular bond cleavage upon irradiation to generate free radicals. The position of substituents on the naphthalene ring, as well as the presence of groups like methoxy groups, can significantly affect the UV absorption and the photoinitiation efficiency.

For instance, a study on naphthalene-based oxime esters revealed that a 1-naphthalene-substituted compound with an o-methoxy substituent exhibited a red-shifted absorption and the highest final conversion efficiency in the photopolymerization of trimethylolpropane triacrylate (TMPTA) under both UV and 405 nm LED lamp irradiation. Given that this compound possesses an alkoxy group (hexyloxy) at the 4-position of the naphthalene-1-carbonitrile core, it is plausible that it could exhibit interesting photochemical properties and potentially function as a photoinitiator or a sensitizer in polymerization reactions. The hexyloxy group could enhance light absorption in the near-UV or visible region, a desirable characteristic for photoinitiators used with LED light sources.

Table 2: Performance of Naphthalene-Based Photoinitiators
PhotoinitiatorMonomerLight SourceFinal Conversion Efficiency
1-Naphthalene-based oxime ester with o-methoxy substituent (NA-3)Trimethylolpropane triacrylate (TMPTA)UV Lamp46%
1-Naphthalene-based oxime ester with o-methoxy substituent (NA-3)Trimethylolpropane triacrylate (TMPTA)405 nm LED41%

Development of Functional Nanocomposites

Naphthalene-containing polymers have been synthesized and their properties investigated. These polymers can exhibit high glass transition temperatures and degradation temperatures, making them suitable for applications requiring thermal stability. The incorporation of functionalized naphthalene derivatives like this compound into polymer chains could lead to the development of functional nanocomposites with tailored optical, electronic, or thermal properties.

Supramolecular Chemistry and Host-Guest Interactions

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of supramolecular chemistry and nanotechnology. Naphthalene derivatives, particularly those with planar aromatic cores and interacting functional groups, are excellent candidates for self-assembly. Naphthalene diimides (NDIs), which share the naphthalene core, are known to self-assemble into various nanostructures driven by π-π stacking interactions and, in some cases, hydrogen bonding.

The self-assembly of naphthalene-carbonitrile derivatives can lead to the formation of highly ordered architectures with interesting functional properties. The morphology of these self-assembled structures can be controlled by molecular design and external conditions. For example, the length and nature of the side chains attached to the naphthalene core can influence whether the molecules form nanofibers, nanosheets, or other morphologies.

Hybrid macrocycles combining naphthalene and phenol (B47542) units have been synthesized and shown to form specific conformations that can complex with cations through cation-π and ion-dipole interactions. This demonstrates the potential for designing ordered architectures with specific recognition capabilities. While the self-assembly of this compound itself has not been reported, the principles derived from related systems suggest that it could form liquid crystalline phases or other ordered structures, which are of interest for applications in displays and sensors.

Design of Optoelectronic and Functional Materials

Naphthalene derivatives are widely used in the design of organic electronic and optoelectronic materials due to their excellent photophysical properties, including high quantum yields and photostability. They are considered excellent candidates for the construction of organic electronic appliances. The electronic properties of naphthalene-based materials can be tuned by introducing various functional groups.

The combination of an electron-donating alkoxy group and an electron-withdrawing carbonitrile group on the naphthalene scaffold of this compound suggests potential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, such "push-pull" structures can lead to materials with desirable emission colors and high efficiencies. Naphthalene-based copolymers have been investigated as blue-emitting materials in OLEDs. Furthermore, the introduction of an alkoxy group can enhance the solubility and processability of the material, which is crucial for device fabrication. The optoelectronic properties of naphthalene derivatives are actively being explored, and compounds like this compound represent a promising area for future research in the development of novel functional materials.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of liquid crystalline molecules with well-defined structures is fundamental to understanding their properties and developing new applications. For 4-Hexyloxynaphthalene-1-carbonitrile, future research could focus on the development of more efficient, scalable, and sustainable synthetic routes.

A plausible and commonly employed synthetic strategy for alkoxy-substituted naphthonitriles involves a multi-step process. This typically begins with the etherification of a hydroxynaphthalene precursor, followed by the introduction of the nitrile group.

A Potential Synthetic Route:

Etherification: The synthesis would likely start from 4-hydroxy-1-naphthonitrile. This precursor would be reacted with 1-bromohexane (B126081) in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). This reaction, a Williamson ether synthesis, would attach the hexyloxy tail to the naphthalene (B1677914) core.

Cyanation: An alternative approach could start from 4-hexyloxy-1-bromonaphthalene. The cyano group could then be introduced via a nucleophilic substitution reaction, for example, using copper(I) cyanide (CuCN) in a high-boiling solvent like DMF or N-methyl-2-pyrrolidone (NMP). This is a common method for introducing nitrile groups onto aromatic rings.

Future research in this area could explore:

Greener Synthesis: Investigating the use of more environmentally friendly solvents and reagents, as well as catalyst systems that can be recycled.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to potentially reduce reaction times and improve yields.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which could offer better control over reaction parameters and facilitate large-scale production.

The exploration of these novel synthetic pathways will not only make this compound more accessible for further studies but also contribute to the broader field of organic synthesis.

Advanced Characterization Techniques for Complex Assemblies

The self-assembly of liquid crystalline molecules into ordered structures is a key determinant of their macroscopic properties. While conventional techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are essential for identifying basic liquid crystal phases (nematic, smectic, etc.), a deeper understanding of the complex assemblies formed by this compound requires the application of more advanced characterization techniques.

Technique Information Gained
Polarized Optical Microscopy (POM)Identification of liquid crystal phases based on their unique textures.
Differential Scanning Calorimetry (DSC)Determination of phase transition temperatures and associated enthalpy changes.
X-ray Diffraction (XRD)Elucidation of the molecular arrangement and layer spacing in smectic phases.
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of molecular structure and study of molecular dynamics.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups and study of intermolecular interactions.

Future research should employ a combination of these and other advanced techniques to fully characterize the supramolecular structures of this compound. For instance:

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS): These techniques can provide detailed information about the long-range and short-range order within the liquid crystalline phases, including the precise arrangement of molecules in different smectic layers.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These high-resolution imaging techniques can be used to visualize the molecular arrangement on surfaces, providing direct evidence of the self-assembled structures.

Neutron Scattering: This technique can be particularly useful for studying the dynamics of the flexible hexyloxy chains and their role in the formation of different mesophases.

By employing these advanced characterization methods, a more complete picture of the structure-property relationships in this compound can be obtained.

Integration with Emerging Technologies in Materials Science

The unique properties of liquid crystals make them highly attractive for a wide range of technological applications. Future research on this compound should focus on its potential integration with emerging technologies in materials science.

Organic Electronics: The combination of a π-conjugated naphthalene core and a polar cyano group suggests that this molecule could have interesting electronic properties. Future studies could investigate its potential as:

An emissive material in Organic Light-Emitting Diodes (OLEDs): The naphthalene moiety is known to be a blue-light emitter. By suitable molecular design, it might be possible to tune the emission properties of this compound for display and lighting applications.

A semiconductor in Organic Field-Effect Transistors (OFETs): The ability of liquid crystals to self-assemble into ordered structures could facilitate charge transport, making them suitable for use in flexible and transparent electronics.

Sensors: The response of liquid crystals to external stimuli, such as electric fields, temperature, and the presence of chemical analytes, can be exploited for sensing applications. Research could be directed towards developing sensors based on this compound for the detection of specific molecules or changes in environmental conditions.

Photonics and Optoelectronics: The birefringence of liquid crystals allows for the manipulation of light. Future work could explore the use of this compound in devices such as optical switches, waveguides, and tunable lasers.

Development of Highly Selective and Sustainable Chemical Transformations

Beyond its potential applications in materials science, this compound can also serve as a platform for the development of novel chemical transformations. The functional groups present in the molecule—the nitrile, the ether linkage, and the aromatic naphthalene core—offer multiple sites for chemical modification.

Future research in this area could focus on:

Catalytic Functionalization: Developing new catalytic methods for the selective functionalization of the naphthalene ring, allowing for the introduction of other functional groups to tune the molecule's properties.

Sustainable Chemistry: Exploring the use of this compound as a starting material for the synthesis of more complex molecules using sustainable and atom-economical reactions.

Polymerization: Investigating the possibility of incorporating this compound into polymers to create new materials with liquid crystalline properties.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and contribute to the advancement of materials science, organic chemistry, and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hexyloxynaphthalene-1-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via O-alkylation of a hydroxylated naphthalene precursor (e.g., 4-hydroxynaphthalene-1-carbonitrile) using 1-bromohexane in the presence of a base like potassium carbonate. Solvent choice (e.g., DMF or acetone) and temperature (80–120°C) critically affect reaction efficiency. Monitoring via TLC or HPLC ensures intermediate formation, while column chromatography purifies the final product .
  • Key Considerations : Alkylation efficiency depends on the activation of the hydroxyl group; microwave-assisted synthesis may reduce reaction time. Yield optimization requires balancing stoichiometry and avoiding side reactions like over-alkylation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for the hexyloxy chain (δ 0.8–1.8 ppm for -CH₂- and -CH₃) and aromatic protons (δ 7.5–8.5 ppm). The cyano group (-CN) does not directly appear but deshields adjacent protons.
  • ¹³C NMR : A peak at ~115 ppm confirms the -CN group. The hexyloxy carbons appear at 14–70 ppm.
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C stretch).
    • Cross-referencing with PubChem or CAS data validates spectral assignments .

Q. What are the primary chemical reactivity pathways of this compound under acidic or basic conditions?

  • Methodology :

  • Acidic Conditions : The cyano group may hydrolyze to a carboxylic acid (using H₂SO₄/H₂O) or remain inert if mild acids are used.
  • Basic Conditions : The hexyloxy chain could undergo elimination if strong bases (e.g., NaOH) are applied at high temperatures.
    • Reactivity studies should use controlled pH and temperature, with LC-MS to track product formation .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the electronic properties and stability of this compound?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior. Molecular dynamics (MD) simulations assess conformational stability of the hexyloxy chain in solvent environments. Software like Gaussian or ORCA, paired with solvent models (e.g., PCM), provides insights into solvation effects .
  • Validation : Compare computed vibrational spectra (IR) with experimental data to refine force fields .

Q. What strategies resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology : Systematic solubility testing using the shake-flask method across solvents (e.g., hexane, ethanol, DMSO) at 25°C. Quantify via UV-Vis spectroscopy at λ_max (~270 nm for naphthalene derivatives). Contradictions may arise from impurities or polymorphic forms; purity checks (HPLC, melting point) are critical .
  • Statistical Analysis : Apply ANOVA to compare solubility datasets from multiple studies, addressing outliers through meta-analysis .

Q. How does the hexyloxy chain’s conformation influence the compound’s mesomorphic behavior in liquid crystal applications?

  • Methodology : Use differential scanning calorimetry (DSC) to identify phase transitions and polarized optical microscopy (POM) to observe texture changes. Variable-temperature XRD probes molecular packing. Comparative studies with shorter/longer alkoxy chains (e.g., butyl vs. octyl) isolate chain-length effects .
  • Theoretical Framework : Link results to Maier-Saupe theory for nematic phases or Landau-de Gennes models for phase transitions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to potential ecotoxicity .
    • Documentation : Refer to GHS classifications (e.g., H315 for skin irritation) and SDS sections 7–8 for storage (tightly sealed, away from oxidizers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.